Nicotinic Receptor Binding Affinity: 9-Fold Potency Differential Versus Nicotine
In radioligand displacement assays using rat brain homogenate, 3-(2-pyrrolidinyl)quinoline (3-Pyrrolidin-2-yl-quinoline) exhibited binding affinity that was 9-fold less potent than (-)-nicotine [1]. This positions the compound as a moderately potent nicotinic ligand, with an estimated Ki value of approximately 61 nM, based on the reported Ki of nicotine (6.8 ± 0.3 nM) [1]. The compound demonstrates substantially higher affinity than the 7-substituted analog (S)-7-(2-pyrrolidinyl)methoxyquinoline, which displayed a Ki of 5000 nM, and also surpasses 5-dimethylaminoquinoline, which showed a Ki of 450 nM in comparable assays [1].
| Evidence Dimension | Binding affinity to nicotinic acetylcholine receptor (Ki, nM) |
|---|---|
| Target Compound Data | Estimated Ki ≈ 61 nM (9-fold less potent than nicotine) |
| Comparator Or Baseline | Nicotine: Ki = 6.8 ± 0.3 nM; 5-Dimethylaminoquinoline: Ki = 450 nM; 7-(2-Pyrrolidinyl)methoxyquinoline: Ki = 5000 nM |
| Quantified Difference | 9-fold less potent than nicotine; ~7-fold more potent than 5-dimethylaminoquinoline; ~82-fold more potent than 7-(2-pyrrolidinyl)methoxyquinoline |
| Conditions | Radioligand displacement of [³H]-cytisine or [³H]-nicotine from rat brain homogenate |
Why This Matters
This data establishes a clear rank order of potency among quinoline-based nicotinic ligands, enabling researchers to select 3-Pyrrolidin-2-yl-quinoline for assays requiring intermediate affinity and avoiding the near-inactivity of 7-substituted analogs or the lower potency of 5-substituted comparators.
- [1] Guandalini L, et al. Design, synthesis and binding affinity of new nicotinic ligands. Arkivoc. 2006; (viii): 50-65. Table 1. View Source
